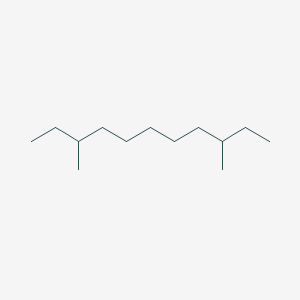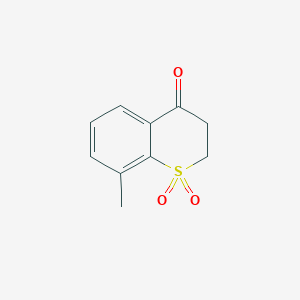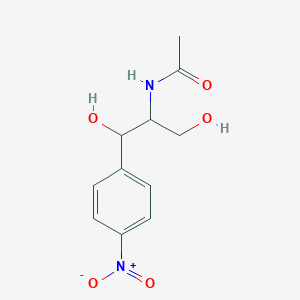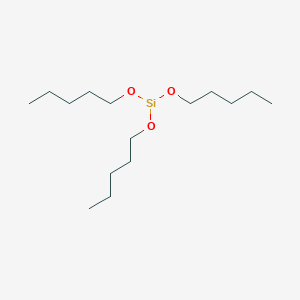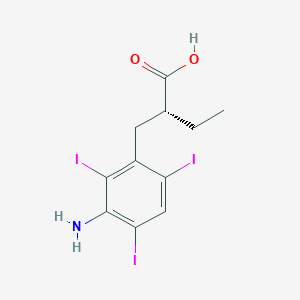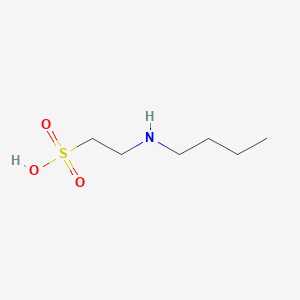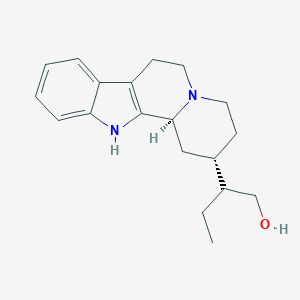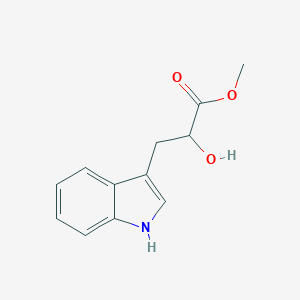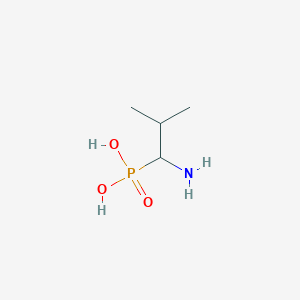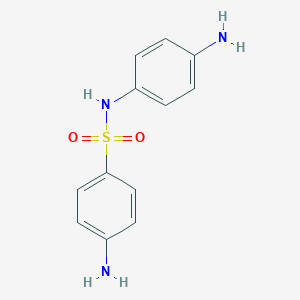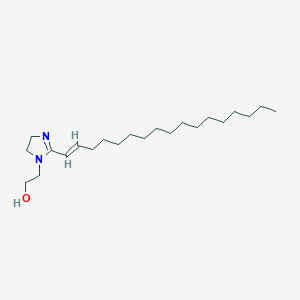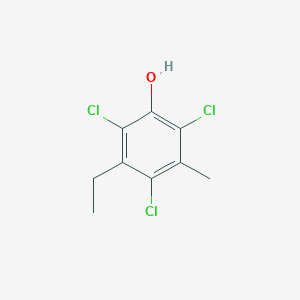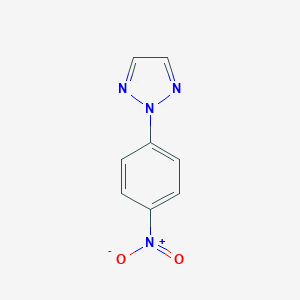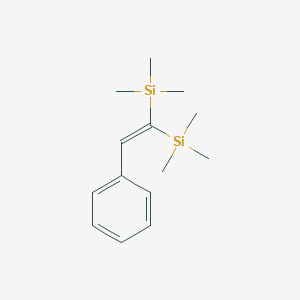
Silane, (phenylethenylidene)bis(trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (phenylethenylidene)bis(trimethyl-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PTMSP (poly(1-trimethylsilyl-1-propyne)) and has a high gas permeation rate, making it a promising material for membrane separation processes. In
作用機序
The mechanism of action of Silane, (phenylethenylidene)bis(trimethyl-) is not well understood. However, it is believed that the high gas permeation rate of PTMSP is due to its unique structure, which allows for the efficient transport of gases through the polymer matrix. The high sensitivity of PTMSP to certain gases is thought to be due to the interaction of the gas molecules with the polymer chains.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Silane, (phenylethenylidene)bis(trimethyl-). However, studies have shown that PTMSP is biocompatible and has been used in medical applications such as drug delivery and tissue engineering.
実験室実験の利点と制限
One of the main advantages of using Silane, (phenylethenylidene)bis(trimethyl-) in lab experiments is its high gas permeation rate, which allows for the efficient separation of gases. PTMSP is also easy to process and can be synthesized using a variety of methods. However, one of the main limitations of using PTMSP in lab experiments is its high cost compared to other polymer materials.
将来の方向性
There are several future directions for the research and development of Silane, (phenylethenylidene)bis(trimethyl-). One area of research is the optimization of PTMSP membranes for gas separation applications, including the development of new catalysts for polymerization and the modification of the polymer structure to improve selectivity and permeability. Another area of research is the development of PTMSP-based sensors for environmental monitoring and medical applications. Finally, there is potential for the use of PTMSP in the development of new materials for tissue engineering and drug delivery.
合成法
Silane, (phenylethenylidene)bis(trimethyl-) can be synthesized using a variety of methods, including the polymerization of 1-trimethylsilyl-1-propyne (TMSP) monomer. The polymerization process involves the use of a catalyst, typically a transition metal complex, which initiates the reaction and leads to the formation of a high molecular weight polymer. Other methods for synthesizing PTMSP include electrospinning, which involves the use of an electric field to create nanofibers, and chemical vapor deposition, which involves the deposition of a thin film on a substrate.
科学的研究の応用
Silane, (phenylethenylidene)bis(trimethyl-) has a wide range of scientific research applications, including gas separation, fuel cells, and sensors. In gas separation, PTMSP membranes have been shown to have high permeation rates for gases such as hydrogen, carbon dioxide, and methane. This makes them ideal for use in gas separation processes, such as the separation of hydrogen from carbon monoxide in fuel cells. PTMSP has also been used as a sensor material due to its high sensitivity to certain gases, such as ammonia and nitrogen dioxide.
特性
CAS番号 |
18415-23-1 |
|---|---|
製品名 |
Silane, (phenylethenylidene)bis(trimethyl- |
分子式 |
C14H24Si2 |
分子量 |
248.51 g/mol |
IUPAC名 |
trimethyl-(2-phenyl-1-trimethylsilylethenyl)silane |
InChI |
InChI=1S/C14H24Si2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChIキー |
ULXDRKKYNAWJLU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)[Si](C)(C)C |
その他のCAS番号 |
18415-23-1 |
同義語 |
Silane, (phenylethenylidene)bis(trimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



